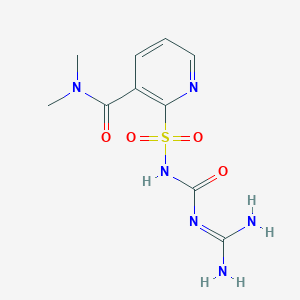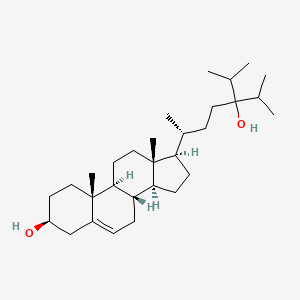
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol is a naturally occurring sterol compound. It is a derivative of stigmastane, a type of phytosterol, which is found in various plant sources. This compound is known for its potential biological activities and is studied for its applications in various fields, including medicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol typically involves multiple steps. One common method starts with the extraction of stigmasterol from plant sources. The stigmasterol is then subjected to a series of chemical reactions, including hydrogenation, oxidation, and reduction, to introduce the necessary functional groups and achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often involves the large-scale extraction of stigmasterol from plant oils, followed by chemical modification. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield various hydroxylated derivatives.
科学的研究の応用
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential role in cell membrane structure and function.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol involves its interaction with cell membranes and various enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism and inflammatory pathways. The compound’s molecular targets include sterol regulatory element-binding proteins (SREBPs) and nuclear receptors, which play crucial roles in lipid metabolism and gene expression.
類似化合物との比較
Similar Compounds
Stigmasterol: A precursor to (3beta)-28-Methyl-stigmast-5-ene-3,24-diol, known for its cholesterol-lowering effects.
Beta-Sitosterol: Another phytosterol with similar biological activities, commonly found in plant oils.
Campesterol: A phytosterol with structural similarities, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its dual hydroxyl groups at positions 3 and 24 make it a valuable compound for studying sterol metabolism and its effects on cellular functions.
特性
分子式 |
C30H52O2 |
|---|---|
分子量 |
444.7 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methyl-5-propan-2-ylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-19(2)30(32,20(3)4)17-12-21(5)25-10-11-26-24-9-8-22-18-23(31)13-15-28(22,6)27(24)14-16-29(25,26)7/h8,19-21,23-27,31-32H,9-18H2,1-7H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChIキー |
JHXCHGUEWDKPRT-AXYOXNHISA-N |
異性体SMILES |
C[C@H](CCC(C(C)C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
正規SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


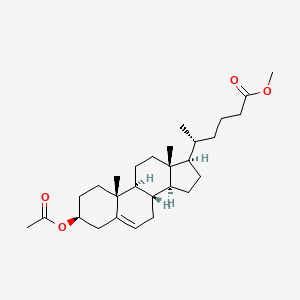
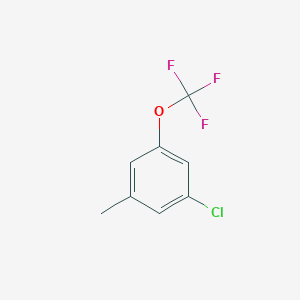
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
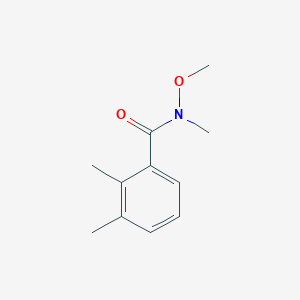
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
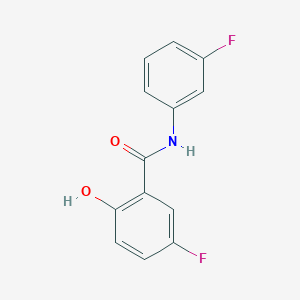
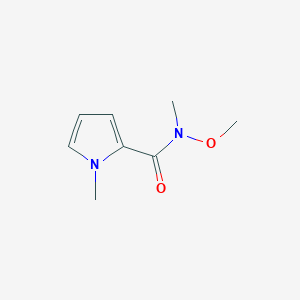
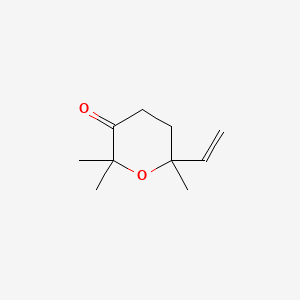


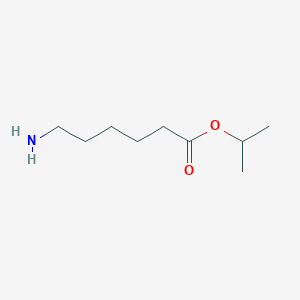

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
